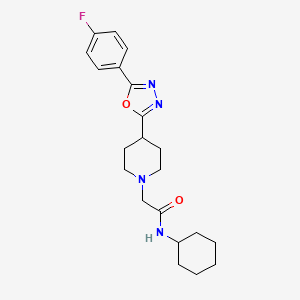

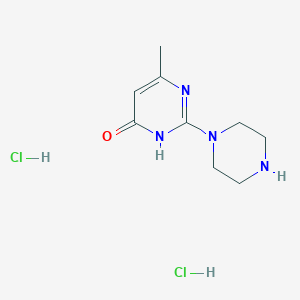

![molecular formula C13H15N3O2S B2516896 1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 831242-24-1](/img/structure/B2516896.png)

1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid” is a heterocyclic compound. Heterocyclic compounds like this one offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of carboxamide derivatives of thienopyrimidines, which have shown significant antimicrobial activity . The highest antimicrobial activity was determined for 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide .

Anticancer Activity

Thienopyrimidine derivatives have been synthesized and evaluated for their anticancer activity against two human cancer cell lines (HepG-2 and MCF-7) . The results revealed that compounds 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one showed the most potent anticancer activity .

Inhibition of Dihydrofolate Reductase (DHFR)

Piritrexim, a derivative of thienopyrimidine, has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition has shown good antitumor effects on the carcinosarcoma in rats .

Synthesis of Acyclo Nucleosides

Thienopyrimidine derivatives have been used in the synthesis of acyclo nucleosides, which have shown antiviral and anticancer activities .

Synthesis of S-Alkyl Derivatives

The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)

The discovery of selective TrmD inhibitors in the series of carboxamide derivatives of thienopyrimidines became a background for further modification of the similar structures aimed at the development of promising antibacterial agents .

properties

IUPAC Name |

1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-8-6-10-11(14-7-15-12(10)19-8)16-4-2-9(3-5-16)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKUUWZVUQPAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516817.png)

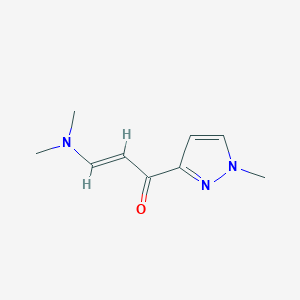

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

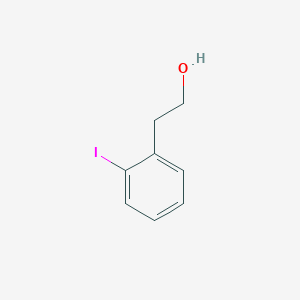

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

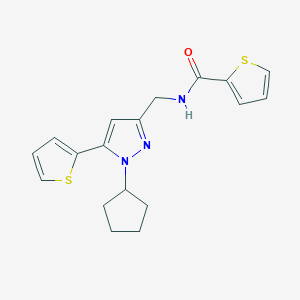

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)